molecular formula C15H10O5 B1665711 Aloeemodin CAS No. 481-72-1

Aloeemodin

Cat. No. B1665711
CAS RN: 481-72-1
M. Wt: 270.24 g/mol
InChI Key: YDQWDHRMZQUTBA-UHFFFAOYSA-N
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Description

Aloeemodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is an anthraquinone and an isomer of emodin present in aloe latex, an exudate from the aloe plant . It has a strong stimulant-laxative action .


Synthesis Analysis

Aloe-emodin derived azoles have been developed as potential antibacterial agents . Some target aloe-emodin azoles displayed effective activity against the tested strains .


Molecular Structure Analysis

Aloe-emodin is a hydroxyanthraquinone and an active component present in Aloe vera leaves and root/rhizome of Rheum palmatum . It possesses specific in vitro and in vivo antineuroectodermal tumor activity .


Chemical Reactions Analysis

Aloe-emodin may induce the apoptosis of human colon cancer cells through mitochondria-related pathways . It upregulated the protein level of Bax and decreased the expression of Bcl-2, which activates caspase-3 and caspase-9 .


Physical And Chemical Properties Analysis

Aloe-emodin is a monomer compound derived from hydroxyanthraquinone . It produces a wide range of antitumor effects and is produced by rhubarb, aloe, and other herbs .

Scientific Research Applications

Pharmacological Properties

Aloeemodin, a major active constituent of Aloe Vera, has been extensively studied for its pharmacological properties. Research has focused on validating traditional uses of Aloe Vera and understanding the mechanisms of action of its compounds, including aloe-emodin. Studies have shown aloe-emodin's potential in anti-cancer action, skin and digestive protective activity, and antimicrobial properties. These findings encourage further clinical trials to explore the clinical application of aloe-emodin in various human conditions and pathologies (Sánchez et al., 2020).

Anticancer Activity

Aloe-emodin has been identified as a novel anticancer agent with selective activity against neuroectodermal tumors. It inhibits the growth of human neuroectodermal tumors in mice without toxic effects on the animals. The mechanism of cytotoxicity involves the induction of apoptosis, and its selectivity is based on a specific energy-dependent pathway of drug incorporation (Pecere et al., 2000).

Pharmacokinetics and Toxicology

Aloe-emodin's pharmacological effects are diverse, including anticancer, antivirus, anti-inflammatory, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. However, concerns have been raised regarding its hepatotoxicity and nephrotoxicity. Pharmacokinetic studies reveal poor intestinal absorption, short elimination half-life, and low bioavailability, which are crucial considerations for its therapeutic application (Dong et al., 2020).

Anti-Angiogenic Effects

Aloe-emodin has anti-angiogenic properties, shown through its inhibitory effects in an in vivo angiogenesis assay. It inhibits endothelial cell proliferation and has a notable photocytotoxic effect on tumor cells, making it a potential candidate for photodynamic therapy (Cárdenas et al., 2006).

Enhancement of Drug Delivery

Research has focused on enhancing the solubility of aloe-emodin to improve its clinical utility in cancer treatment. Surface-functionalized polyethylene glycol liquid crystalline nanoparticles (PEG-LCNPs) of aloe-emodin have been developed to enhance water solubility and anticancer use. This approach has shown promising results in increasing the half-life and improving the safety profile of aloe-emodin, reducing uptake by reticuloendothelial system organs (Freag et al., 2016).

Hypotensive Effects

Aloeemodin has also been identified as a potent hypotensive agent, demonstrating significant falls in mean arterial blood pressure in rats. This highlights its potential for the development of new pharmacological treatments for hypertension (Saleem et al., 2001).

Anti-Inflammatory and Antiarthritic Activities

Aloe emodin has shown in vitro anti-inflammatory activity by inhibiting nitric oxide and prostaglandin E2. It has also demonstrated significant antiarthritic activity in rodent models, reducing inflammation andarthritis symptoms. These findings suggest the potential therapeutic application of aloe emodin in inflammatory and arthritic conditions (Kshirsagar et al., 2014).

Antitumor Properties and Antioxidant Enzyme Modulation

Aloe-emodin exhibits significant antitumor properties, as evidenced by its ability to prolong the life span of tumor-transplanted animals. It inhibits cancer cell numbers and shows cytotoxicity against leukemia cells. Aloe-emodin's chemo-preventive effect might be associated with its modulation of antioxidant and detoxification enzyme activity levels, crucial indicators of tumorigenesis (El-Shemy et al., 2010).

Effects on Oral Cancer Cells

Aloe-emodin has been shown to inhibit oral cancer cell growth in a dose-dependent manner, causing cell cycle arrest at the G2/M phase. The increase in alkaline phosphatase activity suggests aloe-emodin's potential use in chemotherapy and prevention of oral cancer (Xiao et al., 2007).

Potential as an Antineoplastic Agent

Aloe-emodin has garnered attention due to its remarkable antineoplastic activity on multiple tumor cells through various mechanisms, including disruption of cell cycle, induction of apoptosis, and anti-metastasis. These findings underline the potential of aloe-emodin as an anti-cancer candidate, though further research is needed for pharmaceutical development (Chen et al., 2014).

Apoptotic Effects on Breast Cancer Cells

Studies have shown that aloe-emodin has a significant antitumor effect on breast cancer MCF-7 cell line, inducing apoptosis and decreasing cell viability in a time and dose-dependent manner. This highlights its potential role in breast cancer treatment (Hosseini et al., 2014).

Aloe Vera as a Functional Ingredient

Apart from aloe-emodin, Aloe Vera itself has been studied as a valuable ingredient in food, pharmaceutical,and cosmetic industries. Its chemical composition, including mannose polymers, glucomannans, and other organic and inorganic components, contributes to its wide range of therapeutic applications. However, more research is needed to confirm these therapeutic benefits and to clarify the role of Aloe Vera in various industries (Rodríguez Rodríguez et al., 2010).

Antiproliferative and Apoptotic Pathways in Hepatoma Cells

Aloe-emodin's antiproliferative activity in human hepatoma cell lines involves p53-dependent and p21-dependent apoptotic pathways. It induces apoptosis and inhibits cell proliferation through different mechanisms in Hep G2 and Hep 3B cell lines, suggesting its potential utility in liver cancer prevention and treatment (Kuo et al., 2002).

Aloe Vera's Role in Food and Pharmaceutical Industries

Aloe Vera is recognized for its medicinal properties, including its application as a functional ingredient in foods and pharmaceutical products. Its carbohydrate polymers, organic and inorganic components, contribute to its physiological properties, necessitating further research for a deeper understanding and wider application (Eshun & He, 2004).

Suppression of Stomach Cancer Cell Growth

Aloeemodin has shown to suppress the proliferation of human stomach cancer cell line HGC-27. It inhibits tumor cell growth and induces apoptosis, highlighting its potential role in the treatment of stomach cancer (Zhao Hua-dong, 2008).

Safety And Hazards

Aloe-emodin is not carcinogenic when applied to the skin, although it may increase the carcinogenicity of some kinds of radiation .

Future Directions

Aloe-emodin may induce the apoptosis of human colon cancer cells through mitochondria-related pathways . This suggests that aloe-emodin could be a potential therapeutic agent for the treatment of colon cancer . Additionally, aloe-emodin was found to be more potent on cell viability, cell migration, gene expression levels of the MAP kinases in healthy fibroblastic skin cells, and on the lifespan of C. elegans . This reveals the functional effects and the biological factors that interact in the wound healing process of emodin and aloe-emodin, and give a possible treatment alternative to shorten the duration of wound care .

properties

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWDHRMZQUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2030695
Record name Aloe-emodin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aloeemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aloe emodin

CAS RN

481-72-1
Record name Aloe emodin
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Record name Aloe emodin
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Record name Aloe-emodin
Source DTP/NCI
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Record name Aloe-emodin
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Record name 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone
Source European Chemicals Agency (ECHA)
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Record name ALOE EMODIN
Source FDA Global Substance Registration System (GSRS)
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Record name Aloeemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 - 223 °C
Record name Aloeemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
931
Citations
A Heidemann, W Völkner, U Mengs - Mutation Research/Genetic …, 1996 - Elsevier
… aloeemodin which can be found in different plant derived products for therapy of constipation. The results demonstrate that aloeemodin … No mutagenic potential of aloeemodin, however, …
Number of citations: 65 www.sciencedirect.com
SL Ho, CY Poon, C Lin, T Yan… - Current Alzheimer …, 2015 - ingentaconnect.com
Being one of the hallmarks of Alzheimer’s disease, β-amyloid (Aβ) aggregates induce complicated neurotoxicity. Evidences show that the underlying mechanism of neurotoxicity …
Number of citations: 49 www.ingentaconnect.com
G Krumbiegela, HU Schulzb - Pharmacology, 1993 - karger.com
… Blood samples were collected up to 96 h after the first dose, and plasma levels of total aloeemodin and rhein were determined simultaneously with a sen sitive (lower limit of …
Number of citations: 96 karger.com
M Yadav, P Kumari, S Kumar - Chemistry & Biology Interface, 2021 - drive.google.com
Naturally occurring anthraquinone compounds have gained much attention as anticancer agents due to their distinguishing binding properties with nucleic acids. However, the binding …
Number of citations: 2 drive.google.com
G Peng, G Zhou, H Qin - Chinese Journal of Information on …, 2013 - pesquisa.bvsalud.org
Objective To isolate and determine Aloin and Aloeemodin in Barbodos Aloe by ionic liquid-based ultrasonic-assisted extraction coupled with high performance liquid chromatography, …
Number of citations: 1 pesquisa.bvsalud.org
JG Hofileña, CY Ragasa… - ACGC Chemical Research …, 2000 - researchgate.net
… We now report the antimicrobial and antimutagenic properties of aloeemodin (1) extracted 9 º leaves of C alata. Stigmasterol and sitosterol were also isolated to the extract. …
Number of citations: 11 www.researchgate.net
R Saleem, S Faizi, BS Siddiqui, M Ahmed… - Planta …, 2001 - thieme-connect.com
… Hypotensive effects of aloeemodin, aloin A, elgonica dimer A and bisbenzopyran from Aloe barbadensis have been studied. Aloeemodin has emerged as a potent hypotensive agent in …
Number of citations: 66 www.thieme-connect.com
W Metzger, K Reif - Journal of Chromatography A, 1996 - Elsevier
This paper describes the results of a new method for the determination of 1-,-hydroxyanthranoids in senna. This will be illustrated by examples from a study of the occurrence of 17 …
Number of citations: 43 www.sciencedirect.com
U Mengs - Phytopharmaka II: Forschung und klinische …, 1996 - Springer
… Kenntnisstandes dem Aloeemodin die groEte Bedeutung beigemessen werden. Dabei gilt es abzuschatzen, inwieweit die geringen Tagesmengen an Aloeemodin in Sennes…
Number of citations: 4 link.springer.com
U Mengs, W Grimminger, G Krumbiegel… - … /Genetic Toxicology and …, 1999 - Elsevier
… to the presence of the anthraquinones aloeemodin and emodin which revealed mutagenic … present study the plasma concentrations for aloeemodin and emodin are distinctly lower (<…
Number of citations: 26 www.sciencedirect.com

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